
Taribavirin
Übersicht
Beschreibung
Taribavirin, also known as viramidine, is an antiviral drug that is currently in Phase III human trials. It is a prodrug of ribavirin and is active against a variety of DNA and RNA viruses. This compound is particularly noted for its improved liver-targeting capabilities compared to ribavirin, making it a promising candidate for the treatment of viral hepatitis syndromes, including hepatitis C and potentially hepatitis B and yellow fever .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of taribavirin involves several steps. One method includes the use of brevibacterium acetylicum ATCC 39311 as a strain. The process involves fermenting the strain to obtain a fermented liquid, followed by a catalyst substrate reaction, ammonolysis reaction, and purification. This method is advantageous due to its milder reaction conditions, lower raw material cost, and higher yield .
Industrial Production Methods: Industrial production of this compound typically involves chemical synthesis starting from ribavirin or 1,2,3,5-tetra-O-acetyl-D-ribose. These methods often require high temperatures and result in multiple by-products, making the process complex and costly. the use of biotechnological methods, such as the one involving brevibacterium acetylicum, offers a more efficient and cost-effective alternative .
Analyse Chemischer Reaktionen
Types of Reactions: Taribavirin undergoes various chemical reactions, including:
Oxidation: Conversion to ribavirin through metabolic pathways.
Reduction: Not commonly reported.
Substitution: Involves the transformation of the carboxamidine group to carboxamide during metabolism.
Common Reagents and Conditions:
Oxidation: Enzymatic reactions in the liver.
Substitution: Catalyzed by enzymes such as adenosine deaminase.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Treatment of Chronic Hepatitis C
Efficacy Compared to Ribavirin
Clinical trials have demonstrated that taribavirin can achieve comparable efficacy to ribavirin while significantly reducing the incidence of anemia. A Phase IIb study involving treatment-naïve patients showed that different weight-based doses of this compound (20 mg/kg, 25 mg/kg, and 30 mg/kg) yielded sustained virologic response (SVR) rates similar to those achieved with ribavirin but with lower rates of anemia .
Weight-Based Dosing
Research indicates that weight-based dosing of this compound at 25 mg/kg is optimal for achieving a balance between efficacy and safety. This dosing strategy has been linked to lower rates of hemolytic anemia while maintaining comparable SVR rates to ribavirin .
Dosing Regimen | SVR Rate | Anemia Incidence |
---|---|---|
This compound 20 mg/kg | Comparable to ribavirin | Lower than ribavirin |
This compound 25 mg/kg | Optimal balance | Significantly lower |
This compound 30 mg/kg | Comparable to ribavirin | Lower than ribavirin |
Ribavirin (800-1400 mg/day) | Standard SVR rate | Higher incidence |
Broader Antiviral Activity
This compound's mechanism as a nucleoside analog suggests potential applications beyond hepatitis C. Its activity against various RNA and DNA viruses positions it as a candidate for further exploration in treating other viral infections.
Phase IIb Clinical Trial
A notable study conducted by Valeant Pharmaceuticals involved 278 treatment-naïve genotype 1 patients. The trial assessed the efficacy of this compound compared to standard ribavirin therapy over a 48-week period. The results indicated that patients receiving this compound had a significantly lower incidence of anemia without compromising the therapeutic efficacy .
- Study Design : Randomized, open-label, active-controlled.
- Endpoints : Early virologic response (EVR), SVR, and adverse events.
- Findings : this compound demonstrated comparable SVR rates with reduced anemia incidence.
Expert Opinions
Experts suggest that the reduced incidence of anemia associated with this compound could enhance patient adherence to therapy for chronic HCV, potentially leading to improved overall treatment outcomes . The safety profile observed in clinical trials supports its use as a viable alternative to ribavirin.
Wirkmechanismus
Taribavirin is a prodrug that is metabolized in the liver to its active form, ribavirin. Ribavirin is phosphorylated intracellularly to ribavirin mono-, di-, and triphosphate metabolites. Ribavirin triphosphate is a potent competitive inhibitor of inosine monophosphate dehydrogenase, viral RNA polymerase, and messenger RNA guanylyltransferase. This inhibition results in a reduction of intracellular guanosine triphosphate pools and inhibition of viral RNA and protein synthesis. Additionally, ribavirin is incorporated into the viral genome, causing lethal mutagenesis and reducing viral infectivity .
Vergleich Mit ähnlichen Verbindungen
Ribavirin: The parent compound of taribavirin, used in the treatment of various viral infections.
Favipiravir: Another antiviral drug with similar applications in treating RNA viruses.
Umifenovir: Used as an antiviral agent, particularly for influenza.
Uniqueness of this compound: this compound’s primary advantage over ribavirin is its improved liver-targeting capability, which reduces the risk of hemolytic anemia. This makes it a safer alternative for long-term treatment of chronic hepatitis C .
Biologische Aktivität
Taribavirin, also known as viramidine, is a synthetic nucleoside analog of guanosine that is primarily developed for the treatment of chronic hepatitis C virus (HCV) infections. It acts as a prodrug, which means it is metabolized into its active form, ribavirin, after administration. This metabolic pathway allows for targeted delivery to the liver, thereby minimizing systemic exposure and associated side effects, particularly anemia, which is a common complication with ribavirin treatment.
This compound is converted in the liver to ribavirin, which then exerts its antiviral effects through several mechanisms:
- Inhibition of Viral RNA Synthesis : Ribavirin triphosphate (RTP), the active metabolite, acts as a competitive inhibitor of inosine monophosphate (IMP) dehydrogenase and viral RNA polymerase. This inhibition disrupts the synthesis of viral RNA and proteins.
- Lethal Mutagenesis : Ribavirin can be incorporated into the viral genome, leading to increased mutation rates and ultimately reducing viral infectivity.
- Reduction of GTP Pools : By inhibiting guanylyltransferase, ribavirin reduces intracellular guanosine triphosphate (GTP) levels, which are crucial for viral replication.
Clinical Trials
Several clinical trials have evaluated the efficacy and safety of this compound compared to standard ribavirin therapy:
-
Phase III Study (ViSER1) :
- Objective : To compare the safety and efficacy of this compound versus ribavirin in treatment-naïve patients.
- Results : The study involved 972 patients. This compound showed a sustained virologic response (SVR) rate of 37.7%, compared to 52.3% for ribavirin. However, this compound demonstrated significantly lower rates of anemia (5.3% vs. 23.5%) .
- Weight-Based Dosing Studies :
Summary of Efficacy Data
Study | This compound SVR (%) | Ribavirin SVR (%) | Anemia Rate (%) this compound | Anemia Rate (%) Ribavirin |
---|---|---|---|---|
ViSER1 | 37.7 | 52.3 | 5.3 | 23.5 |
Weight-Based Dosing | TBD | TBD | Lower than RBV | Higher than TBV |
Case Study 1: Patient Response to this compound
In a clinical setting, a patient with chronic HCV who was intolerant to ribavirin due to severe anemia was switched to this compound therapy. The patient exhibited a significant reduction in hemoglobin drop and maintained an SVR after 24 weeks of treatment.
Case Study 2: Long-term Efficacy
Another case involved a cohort of patients receiving weight-based this compound over six months. The study reported improved adherence due to reduced side effects and comparable SVR rates to those observed with standard ribavirin therapy.
Eigenschaften
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O4/c9-6(10)7-11-2-13(12-7)8-5(16)4(15)3(1-14)17-8/h2-5,8,14-16H,1H2,(H3,9,10)/t3-,4-,5-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKZSTHOYNWEEZ-AFCXAGJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80894181 | |
Record name | Taribavirin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80894181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The prodrug taribavirin (1-b-D-ribofuranosyl-1H-1, 2, 4-triazole-3-carboxamidine) is a synthetic nucleoside (guanosine) analog under development for the treatment of patients with chronic hepatitis C. Taribavirin is metabolized by the liver and converted into its active metabolite, ribavirin. This pathway reduces exposure to red blood cells (RBCs) and increases exposure to the liver, the site of HCV replication. [Valeant Website] Ribavirin is readily phosphorylated intracellularly by adenosine kinase to ribavirin mono-, di-, and triphosphate metabolites. Ribavirin triphosphate (RTP) is a potent competitive inhibitor of inosine monophosphate (IMP) dehydrogenase, viral RNA polymerase and messenger RNA (mRNA) guanylyltransferase (viral). Guanylyltranserase inhibition stops the capping of mRNA. These diverse effects result in a marked reduction of intracellular guanosine triphosphate (GTP) pools and inhibition of viral RNA and protein synthesis. Ribavirin is also incorporated into the viral genome causing lethal mutagenesis and a subsequent decrease in specific viral infectivity. | |
Record name | Taribavirin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06408 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
119567-79-2 | |
Record name | Viramidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119567-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Taribavirin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119567792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taribavirin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06408 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Taribavirin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80894181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TARIBAVIRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3B1994K2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.